molecular formula C12H4Br6 B3427396 2,2',4,4',5,5'-Hexabromobiphenyl CAS No. 59080-40-9

2,2',4,4',5,5'-Hexabromobiphenyl

Cat. No.: B3427396
CAS No.: 59080-40-9
M. Wt: 627.6 g/mol
InChI Key: HMBBJSKXDBUNNT-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,5’-Hexabromobiphenyl is a polybrominated biphenyl compound where the biphenyl core is substituted with six bromine atoms at the 2, 2’, 4, 4’, 5, and 5’ positions. This compound is known for its use as a brominated flame retardant, which helps to inhibit or delay the spread of fire in various materials .

Biochemical Analysis

Biochemical Properties

2,2’,4,4’,5,5’-Hexabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

In cellular contexts, 2,2’,4,4’,5,5’-Hexabromobiphenyl has been shown to inhibit cell-cell communication in a concentration-dependent manner . This inhibition of gap junction-mediated intercellular communication could potentially lead to several types of cellular dysfunctions, including tumor promotion .

Molecular Mechanism

At the molecular level, 2,2’,4,4’,5,5’-Hexabromobiphenyl exerts its effects by binding to the XRE promoter region of genes . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The activation of these genes mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’,5,5’-Hexabromobiphenyl have been observed to change over time . For instance, the compound’s ability to inhibit cell-cell communication was found to be inversely correlated with the degree of fluorescence redistribution in photobleached cells .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,5,5’-Hexabromobiphenyl in animal models vary with different dosages

Metabolic Pathways

It is known that the compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out by treating biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve full bromination at the specified positions .

Industrial Production Methods: Industrial production of 2,2’,4,4’,5,5’-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors designed to handle large volumes of reactants and products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,5,5’-Hexabromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,2’,4,4’,5,5’-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its persistence in the environment and potential for bioaccumulation make it a compound of significant interest in environmental and health studies .

Properties

IUPAC Name

1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene
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InChI

InChI=1S/C12H4Br6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H
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InChI Key

HMBBJSKXDBUNNT-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br
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Molecular Formula

C12H4Br6
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DSSTOX Substance ID

DTXSID70858838
Record name 2,2',4,4',5,5'-Hexabromobiphenyl
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Molecular Weight

627.6 g/mol
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Physical Description

Polybrominated biphenyl appears as a white chalky solid. Softens at 162 °F. (NTP, 1992), White solid; [HSDB]
Record name POLYBROMINATED BIPHENYL
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Record name 2,4,5,2',4',5'-Hexabromobiphenyl
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Boiling Point

72 °C
Record name 2,4,5,2',4',5'-HEXABROMOBIPHENYL
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone and benzene, In water, 0.011 mg/L at 25 °C
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Vapor Pressure

7.6e-05 mmHg at 194 °F (NTP, 1992), 0.00000005 [mmHg], 5.2X10-8 mm Hg at 25 °C
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Impurities

Flame retardant (Firemaster BP-6 ) was subjected to chem and toxicological analyses to establish whether brominated dibenzo-p-dioxin or dibenzofuran impurities were present. No bromodibenzofurans or bromodibenzo-p-dioxins were found., Firemaster BP-6 contains 25 ppm hexabromonaphthalene and 1 ppm pentabromonaphtalene as impurities. Firemaster BP-6 has been found to contain 70 ppm hexabromonaphthalene and 150 ppm pentabromonaphthalene.
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Color/Form

White solid

CAS No.

67774-32-7, 59080-40-9
Record name POLYBROMINATED BIPHENYL
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Melting Point

246 to 250 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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